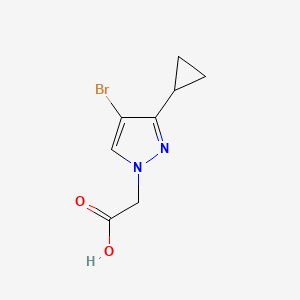

2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-bromo-3-cyclopropyl-1H-pyrazole with acetic acid or its derivatives. One common method includes the use of a bromination reaction followed by cyclopropylation and subsequent acetic acid addition. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .

化学反应分析

Types of Reactions

2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

Chemistry

In chemistry, 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

Its pyrazole moiety is known to interact with various biological targets, making it a valuable tool in biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions .

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

作用机制

The mechanism of action of 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Similar Compounds

(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid: Similar in structure but with a longer carbon chain.

4-bromo-1H-pyrazole: Lacks the acetic acid moiety, making it less versatile in certain reactions.

Uniqueness

2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is unique due to its combination of a bromine atom, a cyclopropyl group, and an acetic acid moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

生物活性

2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

IUPAC Name: this compound

Molecular Formula: C₈H₉BrN₂O₂

Molecular Weight: 245.08 g/mol

CAS Number: 1006333-38-5

Purity: ≥95%

Physical Form: Powder

The compound exhibits a range of biological activities, primarily attributed to its interaction with specific molecular targets. The presence of the pyrazole ring is significant for its pharmacological effects, as it can modulate various biochemical pathways.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrazole have been noted for their ability to inhibit bacterial growth, with minimum inhibitory concentrations (MIC) often ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Research Findings

Recent research has focused on the optimization of pyrazole derivatives for enhanced biological activity. A study evaluated the antiparasitic efficacy of related compounds and found that modifications in the structure significantly affected their potency against malaria parasites .

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiparasitic | Efficacy against malaria | |

| Enzyme Inhibition | Potential inhibition of ATPases |

Case Studies

- Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested for their antibacterial properties. The study demonstrated that specific substitutions on the pyrazole ring enhanced activity against E. coli, indicating a structure-activity relationship that could be exploited for drug design.

- Antiparasitic Activity : Another study focused on the optimization of dihydroquinazolinone derivatives, which share structural similarities with this compound. These compounds were shown to inhibit PfATP4-associated Na⁺-ATPase activity, highlighting the importance of structural modifications in improving metabolic stability and efficacy in vivo .

常见问题

Basic Research Questions

Q. What are the key structural features of 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid, and how do they influence reactivity?

- Answer : The compound features a pyrazole ring substituted with a bromine atom at position 4 and a cyclopropyl group at position 3, coupled to an acetic acid moiety. The bromine enhances electrophilic substitution reactivity, while the cyclopropyl group introduces steric constraints and stabilizes ring conformation. The acetic acid group facilitates hydrogen bonding and salt formation, critical for solubility and biological interactions .

Q. What are the common synthetic routes for synthesizing this compound?

- Answer : Synthesis typically involves bromination of a pyrazole precursor (e.g., using N-bromosuccinimide) followed by cyclopropane introduction via cycloaddition or alkylation. The acetic acid moiety is often appended using nucleophilic substitution (e.g., reacting pyrazole with chloroacetic acid derivatives). Initial steps may require anhydrous conditions and catalysts like palladium for cross-coupling reactions .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Answer :

- NMR : To confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyrazole protons at δ 6–8 ppm).

- IR : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., M⁺ peak at m/z ~285) .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

- Answer : Key parameters include:

- Temperature : Maintain 60–80°C during bromination to avoid side reactions.

- Solvent : Use polar aprotic solvents (e.g., DMF) for cyclopropane introduction.

- Catalysts : Employ Pd(OAc)₂ for efficient cross-coupling.

- Workup : Purify via recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers address contradictions in reported biological activity data?

- Answer : Variability may arise from:

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Purity : Validate purity (>95%) via HPLC.

- Structural Analogs : Compare with compounds like 2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid to isolate substituent effects .

Q. What computational methods predict interaction mechanisms with biological targets?

- Answer :

- Density Functional Theory (DFT) : Models electronic properties and reactive sites.

- Molecular Docking : Simulates binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies modify the cyclopropyl group to explore structure-activity relationships (SAR)?

- Answer :

- Substituent Replacement : Replace cyclopropyl with methyl or trifluoromethyl groups to study steric/electronic effects.

- Ring Expansion : Synthesize bicyclic analogs (e.g., cyclohexyl) to enhance metabolic stability.

- Case Study : Cyclopropyl positioning in 2-(4-cyclopropyl-1,2-oxazol-3-yl)acetic acid alters antimicrobial potency .

Q. How can the stability of the cyclopropane ring be maintained under reactive conditions?

- Answer :

- Avoid Strong Acids/Bases : Use buffered conditions (pH 6–8).

- Low Temperatures : Perform reactions at 0–25°C to prevent ring-opening.

- Protective Groups : Temporarily mask the acetic acid moiety as a methyl ester during synthesis .

Q. What purification techniques ensure high purity for biological assays?

- Answer :

- Flash Chromatography : Silica gel (hexane/ethyl acetate gradient) for intermediate purification.

- HPLC : C18 column with 0.1% TFA in mobile phase for final purification.

- Validation : Purity >95% confirmed by NMR integration and LC-MS .

Q. How to design experiments assessing bioactivity against neurological targets?

属性

IUPAC Name |

2-(4-bromo-3-cyclopropylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-6-3-11(4-7(12)13)10-8(6)5-1-2-5/h3,5H,1-2,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIOLRMWZAEYPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。